
1,3-Bis((dicyclopentylphosphino)methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis((dicyclopentylphosphino)methyl)benzene is an organophosphorus compound with the molecular formula C28H44P2. It is commonly used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with various metal ions .
准备方法
The synthesis of 1,3-Bis((dicyclopentylphosphino)methyl)benzene typically involves a multi-step reaction. One common method includes the reaction of n-butyllithium with a precursor in tetrahydrofuran at -78°C, followed by treatment with morpholine at 120°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
化学反应分析
1,3-Bis((dicyclopentylphosphino)methyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, particularly with alkyl halides to form phosphonium salts.
Coordination: It forms stable coordination complexes with metal ions such as palladium, nickel, and copper.
Common reagents used in these reactions include strong oxidizing agents for oxidation and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,3-Bis((dicyclopentylphosphino)methyl)benzene has a wide range of scientific research applications:
Biology: Its coordination complexes are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential in drug development and delivery systems.
Industry: It is used in the production of fine chemicals and materials due to its catalytic properties.
作用机制
The mechanism of action of 1,3-Bis((dicyclopentylphosphino)methyl)benzene largely depends on its application. As a ligand, it forms coordination complexes with metal ions, facilitating various catalytic reactions. In catalysis, it enhances reaction rates by stabilizing transition states and intermediates .
相似化合物的比较
1,3-Bis((dicyclopentylphosphino)methyl)benzene can be compared to other similar compounds such as:
1,2-Bis(diphenylphosphino)benzene: Another organophosphorus compound used as a ligand in coordination chemistry.
1,3-Bis(di-tert-butylphosphinomethyl)benzene: Similar in structure but with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its ability to form highly stable complexes with a wide range of metal ions, making it versatile for various catalytic applications.
属性
IUPAC Name |
dicyclopentyl-[[3-(dicyclopentylphosphanylmethyl)phenyl]methyl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44P2/c1-2-13-25(12-1)29(26-14-3-4-15-26)21-23-10-9-11-24(20-23)22-30(27-16-5-6-17-27)28-18-7-8-19-28/h9-11,20,25-28H,1-8,12-19,21-22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNPJNSTEUHTOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P(CC2=CC(=CC=C2)CP(C3CCCC3)C4CCCC4)C5CCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471998 |
Source


|
| Record name | [1,3-Phenylenebis(methylene)]bis(dicyclopentylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255874-48-7 |
Source


|
| Record name | [1,3-Phenylenebis(methylene)]bis(dicyclopentylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





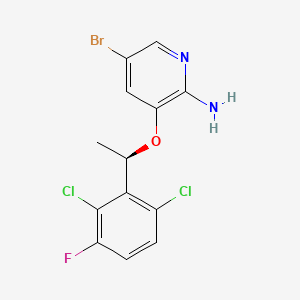

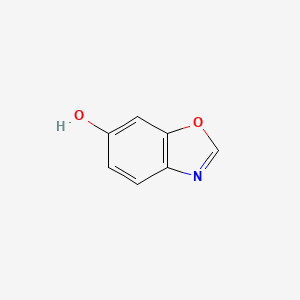
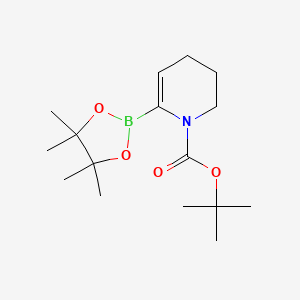


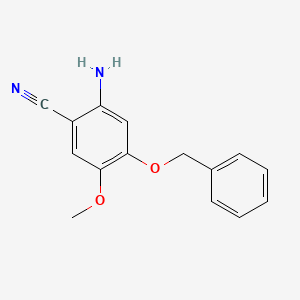
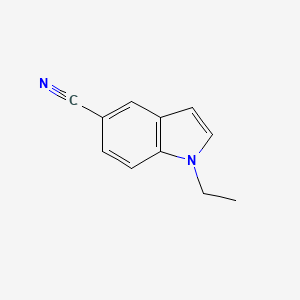
![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)
